1-(3-Chloro-4-methylphenyl)ethan-1-amine

Medicinal Chemistry Lipophilicity Drug Design

1-(3-Chloro-4-methylphenyl)ethan-1-amine (CAS 105321-42-4) is a racemic alpha-methylbenzylamine derivative characterized by a 3-chloro-4-methyl substitution pattern on the phenyl ring. It is a primary amine with molecular formula C9H12ClN and molecular weight 169.65 g/mol, typically supplied as a colorless liquid.

Molecular Formula C9H12ClN
Molecular Weight 169.65
CAS No. 105321-42-4
Cat. No. B2777835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)ethan-1-amine
CAS105321-42-4
Molecular FormulaC9H12ClN
Molecular Weight169.65
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)N)Cl
InChIInChI=1S/C9H12ClN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3
InChIKeyROIRSRKHNYYKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-methylphenyl)ethan-1-amine (CAS 105321-42-4): Technical Baseline and Procurement Essentials


1-(3-Chloro-4-methylphenyl)ethan-1-amine (CAS 105321-42-4) is a racemic alpha-methylbenzylamine derivative characterized by a 3-chloro-4-methyl substitution pattern on the phenyl ring [1]. It is a primary amine with molecular formula C9H12ClN and molecular weight 169.65 g/mol, typically supplied as a colorless liquid [2]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing chiral amine frameworks and aryl-substituted pharmacophores .

Why Generic Substitution of 1-(3-Chloro-4-methylphenyl)ethan-1-amine (CAS 105321-42-4) Carries Scientific and Procurement Risk


Closely related analogs of 1-(3-chloro-4-methylphenyl)ethan-1-amine, such as positional isomers (e.g., 4-chloro-3-methyl substitution) or halogen-exchanged derivatives, are not interchangeable without careful evaluation. Even minor structural variations significantly alter physicochemical properties including lipophilicity, boiling point, and storage stability, which can impact reaction yields, purification efficiency, and long-term material integrity [1][2]. Furthermore, the racemic nature of CAS 105321-42-4 distinguishes it from chiral enantiomers (R or S) in both cost and application scope, as enantiopure versions often command premium pricing and are reserved for stereospecific syntheses . The following quantitative evidence establishes the specific parameters where this compound diverges from its closest alternatives.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methylphenyl)ethan-1-amine (CAS 105321-42-4)


Lipophilicity (LogP) Comparison: 3-Chloro-4-methyl vs. 4-Chloro-3-methyl Positional Isomer

1-(3-Chloro-4-methylphenyl)ethan-1-amine exhibits a calculated LogP of 2.49 [1], while the positional isomer 1-(4-chloro-3-methylphenyl)ethan-1-amine (CAS 105321-53-7) shows an XLogP3-AA value of 2.2 [2]. This difference of 0.29 LogP units indicates moderately higher lipophilicity for the 3-chloro-4-methyl substitution pattern, which may influence membrane permeability and metabolic stability in downstream drug candidates.

Medicinal Chemistry Lipophilicity Drug Design

Boiling Point and Flash Point Differences: 3-Chloro-4-methyl vs. 4-Chloro-3-methyl Isomer

The target compound has a boiling point of 238.6±25.0 °C at 760 mmHg and a flash point of 112.1±11.2 °C [1]. The 4-chloro-3-methyl positional isomer exhibits a boiling point of 245.2±25.0 °C and flash point of 117.8±11.2 °C [2]. The 6.6 °C lower boiling point and 5.7 °C lower flash point for the 3-chloro-4-methyl substitution pattern may offer advantages in distillation-based purification and influence handling safety classifications.

Purification Process Chemistry Safety

Purity Specification Comparison: 3-Chloro-4-methyl Racemate vs. Chiral (S)-Enantiomer

The racemic 1-(3-chloro-4-methylphenyl)ethan-1-amine (CAS 105321-42-4) is commercially available at ≥98% purity , whereas the (S)-enantiomer (CAS 1213460-65-1) is typically supplied at 95% purity . The higher baseline purity of the racemate may reduce the need for additional purification steps when chiral resolution is not required.

Quality Control Procurement Synthetic Chemistry

Storage Condition Differentiation: Light and Temperature Sensitivity

1-(3-Chloro-4-methylphenyl)ethan-1-amine (CAS 105321-42-4) requires storage at 4°C with protection from light to maintain stability . In contrast, the 4-chloro-3-methyl positional isomer (CAS 105321-53-7) is specified for long-term storage in a cool, dry place without explicit refrigeration or light protection requirements . This distinction is critical for laboratories planning extended storage or shipping under ambient conditions.

Stability Inventory Management Long-Term Storage

Cost Efficiency: Racemic Mixture vs. Enantiopure (S)-Enantiomer

The racemic 1-(3-chloro-4-methylphenyl)ethan-1-amine (CAS 105321-42-4) is priced at approximately $349 per gram (≥98% purity) . The (S)-enantiomer (CAS 1213460-65-1) is listed at $437 for 5g (equivalent to $87.40 per gram) but at lower 95% purity . However, direct price comparison on a purity-adjusted basis shows the racemate is approximately 4.0× more expensive per gram than the chiral version, though the racemate offers higher absolute purity and may be preferable when stereochemistry is not critical.

Procurement Cost Analysis Scale-Up

Optimized Application Scenarios for 1-(3-Chloro-4-methylphenyl)ethan-1-amine (CAS 105321-42-4)


Non-Stereoselective Medicinal Chemistry Synthesis

This racemic amine is ideally suited for early-stage medicinal chemistry campaigns where stereochemical outcomes are not critical. Its higher baseline purity (≥98%) reduces the need for additional purification steps compared to lower-purity enantiopure analogs . The moderate lipophilicity (LogP 2.49) may enhance passive permeability of derived amides or sulfonamides in cell-based assays [1].

Process Chemistry Development Requiring Lower Boiling Point

For synthetic routes involving distillation-based purification, the 6.6 °C lower boiling point of this compound versus the 4-chloro-3-methyl isomer can translate to reduced energy consumption and milder thermal conditions [2]. This property is particularly advantageous in scale-up operations where thermal degradation of sensitive intermediates is a concern.

Cold-Chain Managed Inventory for Long-Term Stability

Laboratories equipped with 4°C refrigerated storage should preferentially select this compound over analogs that require only ambient storage but may have undocumented degradation pathways. The explicit vendor specification for light protection and refrigeration provides a defined stability envelope , reducing uncertainty in multi-year research programs.

Budget-Conscious Procurement with Higher Purity Requirements

Despite a higher nominal cost per gram compared to chiral enantiomers, the racemate's ≥98% purity eliminates the need for costly in-house purification, making it the economically rational choice for applications where stereochemistry is not a factor . Procurement teams should evaluate total cost of ownership, including purification and quality control labor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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